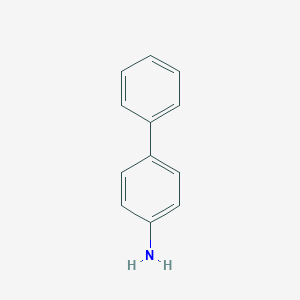

4-Aminobiphenyl

Cat. No. B023562

Key on ui cas rn:

92-67-1

M. Wt: 169.22 g/mol

InChI Key: DMVOXQPQNTYEKQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05723671

Procedure details

In a 250 milliliter round-bottomed flask equipped with mechanical stirrer and fitted with a Dean-Stark trap under a reflux condenser were placed 8.46 grams (0.05 mole) of 4-aminobiphenyl, 25.53 grams (0.11 mole) of 4-iodo-ortho-xylene, 0.25 gram (0.0025 mole) of cuprous chloride, 0.45 gram (0.0025 mole) of 1,10-phenanthroline, 22.4 grams (0.4 mole) of flake potassium hydroxide and 30 milliliters of toluene solvent. The reaction was heated quickly to a reflux temperature of 130° C. and maintained at this temperature for 4 hours, after which time chromatographic analysis revealed the reaction to be complete. The reaction mixture was allowed to attain room temperature, about 25° C., and was partitioned between 200 milliliters of toluene and 150 milliliters of deionized water. The resulting organic layer was separated and water was removed by azeotropic distillation of water under a Dean-Stark trap. The product was decolorized by slurry treating the toluene solution with 36 grams of Filtrol-24™, an acid-washed clay, and 24 grams of Alcoa CG-20 alumina. After 3 hours stirring at reflux, the solution was cooled to room temperature and filtered. The product of N,N-bis(3,4-dimethylphenyl)-4-biphenylamine was recovered from the filtrate by evaporation of the solvent. Recrystallization from 40 milliliters of a one to one mixture of ethylacetate-isopropanol provided 13.2 grams (70 percent) of the above product. Chromatographic analysis by high performance liquid chromatography illustrated an excellent product purity of 99.8 percent and a melting temperature, which was determined by differential scanning calorimetry to be 113.21° C.

[Compound]

Name

cuprous chloride

Quantity

0.25 g

Type

reactant

Reaction Step Three

Name

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.I[C:15]1[CH:16]=[C:17]([CH3:22])[C:18]([CH3:21])=[CH:19][CH:20]=1.[OH-].[K+]>C1(C)C=CC=CC=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[CH3:22][C:17]1[CH:16]=[C:15]([N:1]([C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([CH3:22])[CH:16]=2)[C:2]2[CH:3]=[CH:4][C:5]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[CH:6][CH:7]=2)[CH:20]=[CH:19][C:18]=1[CH3:21] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.46 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C=C1)C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

25.53 g

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=C(C(=CC1)C)C

|

Step Three

[Compound]

|

Name

|

cuprous chloride

|

|

Quantity

|

0.25 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

22.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

0.45 g

|

|

Type

|

catalyst

|

|

Smiles

|

N1=CC=CC2=CC=C3C=CC=NC3=C12

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After 3 hours stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 250 milliliter round-bottomed flask equipped with mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a Dean-Stark trap under a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at this temperature for 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to attain room temperature, about 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was partitioned between 200 milliliters of toluene and 150 milliliters of deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting organic layer was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

water was removed by azeotropic distillation of water under a Dean-Stark trap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treating the toluene solution with 36 grams of Filtrol-24™

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product of N,N-bis(3,4-dimethylphenyl)-4-biphenylamine was recovered from the filtrate by evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from 40 milliliters of a one

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to one mixture of ethylacetate-isopropanol

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C=CC1C)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC(=C(C=C1)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 13.2 g | |

| YIELD: PERCENTYIELD | 70% | |

| YIELD: CALCULATEDPERCENTYIELD | 69.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |